N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide
Description
N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a 1,3,4-thiadiazole derivative characterized by a thiazole-substituted acetamide moiety linked via a sulfur-containing bridge. The compound’s structural complexity arises from its dual heterocyclic framework (thiadiazole and thiazole rings) and the propionamide side chain, which may enhance its pharmacokinetic properties compared to simpler analogs.
Properties
IUPAC Name |
N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S3/c1-2-6(16)12-9-14-15-10(20-9)19-5-7(17)13-8-11-3-4-18-8/h3-4H,2,5H2,1H3,(H,11,13,17)(H,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFWOGBRXYMENU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazides with carbon disulfide in the presence of a base.
Coupling of the Rings: The thiazole and thiadiazole rings are then coupled through a nucleophilic substitution reaction, where the thiazole ring is reacted with a suitable electrophile to form the desired product.
Introduction of the Propionamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group undergoes oxidation under controlled conditions:
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| (30%) in glacial acetic acid at 50–60°C for 4–6 hrs | Sulfoxide () or sulfone () derivatives | Selectivity depends on stoichiometry: |
-
1.0 eq. : Predominantly sulfoxide
-
2.0 eq. : Sulfone formation |
Mechanistic Insight :
Oxidation proceeds via radical intermediates, with the thioether sulfur atom acting as the nucleophilic center. The reaction is pH-dependent, favoring acidic conditions for optimal yield.
Reduction Reactions
The thiadiazole ring and carbonyl groups participate in reduction:
| Reagents | Target Sites | Products |
|---|---|---|
| in dry THF |
-
Thiadiazole ring
-
Amide carbonyl |
-
Thiol () derivatives
-
Amine intermediates |
| | Thioether linkage | Deprotection to free thiol |
Notable Outcomes :
-
Reduction of the thiadiazole ring disrupts aromaticity, yielding open-chain dithiols.
-
Amide reduction requires harsh conditions (e.g., 48 hrs reflux).
Substitution Reactions
Electrophilic and nucleophilic substitution occurs at the thiadiazole C-2 and C-5 positions:
Nucleophilic Aromatic Substitution
| Nucleophile | Conditions | Product |
|---|---|---|
| Primary amines () | DMF, 80°C, 12 hrs | 2-Amino-1,3,4-thiadiazole derivatives |
| Thiophenol () | , DMSO, 60°C | 5-Arylthio analogs |
Electrophilic Halogenation
| Reagent | Position | Product |
|---|---|---|
| in | C-5 of thiadiazole | 5-Bromo-1,3,4-thiadiazole |
Key Insight :
Substitution at C-5 is kinetically favored due to electron-withdrawing effects of the adjacent sulfur atoms .
Cyclization Reactions
The compound serves as a precursor for heterocyclic frameworks:
| Reagents | Reaction Type | Product |
|---|---|---|
| (hydrazine) | Cyclocondensation | 1,3,4-Thiadiazolo[3,2-b]triazoles |
| Ring expansion | Thieno[2,3-d]thiadiazoles |
Example :
Reaction with hydrazine forms triazole-fused thiadiazoles, enhancing π-conjugation for potential optoelectronic applications .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Catalyst System | Coupling Partner | Product |
|---|---|---|
| , | Terminal alkynes | 5-Alkynyl thiadiazoles |
| , | Aryl boronic acids | Biaryl thiadiazoles |
Conditions :
Hydrolysis Reactions
The propionamide side chain undergoes hydrolysis:
| Conditions | Products | Applications |
|---|---|---|
| 6M HCl, reflux, 8 hrs | Propionic acid + 5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-amine | Precursor for salt formation (e.g., hydrochloride salts) |
| (aq.), 70°C, 6 hrs | Sodium carboxylate derivative | Improved water solubility for biological assays |
Comparative Reactivity Table
| Functional Group | Reactivity Order | Dominant Reaction Pathways |
|---|---|---|
| Thioether (-S-) | Oxidation > Nucleophilic substitution | Sulfur-centered reactions |
| Thiadiazole ring | Electrophilic substitution > Reduction | Aromatic reactivity |
| Amide (-CONH-) | Hydrolysis > Reduction | Stability under acidic/basic conditions |
Scientific Research Applications
Structural Characteristics
The molecular formula of N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is C15H15N5O4S3, with a molecular weight of approximately 421.46 g/mol. The compound features several significant structural components:
- Thiazole and Thiadiazole Rings : These heterocyclic structures are known for their diverse biological activities.
- Propionamide Functional Group : This moiety contributes to the compound's interaction with various biological targets.
Biological Activities
Preliminary studies indicate that this compound exhibits promising biological activities:
- Antimicrobial Properties : Compounds containing thiadiazole and thiazole groups have shown effectiveness against various bacteria and fungi. For instance, derivatives of similar structures have been linked to antimicrobial effects through inhibition of specific enzymes.
- Anticancer Properties : Thiazole derivatives are being investigated for their potential as anticancer agents due to their ability to modulate cellular pathways involved in tumor growth. Research indicates that compounds with thiadiazole structures can inhibit protein tyrosine phosphatases, which are critical in cancer progression.
Synthesis and Interaction Studies
The synthesis of this compound typically involves multi-step synthetic routes. The synthetic pathways can vary based on the specific reagents used and the desired yields.
Interaction studies often focus on the compound's binding affinity to various biological targets such as enzymes or receptors. For example, compounds with similar structures have demonstrated the ability to inhibit key metabolic enzymes, which is crucial for understanding their mechanisms of action and optimizing therapeutic efficacy .
Case Studies and Research Findings
Several research findings highlight the potential applications of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-methyl-N-(5-(2-(m-tolylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Contains a benzamide structure | Antimicrobial activity against protein tyrosine phosphatase 1B |
| 5-amino-N-(1,3,4-thiadiazole) derivatives | Similar thiadiazole core | Anticancer properties |
| 1,3-thiazole derivatives | Contains thiazole rings | Antimicrobial and antifungal activities |
These compounds illustrate the diversity within this chemical class while emphasizing this compound's unique combination of features that could enhance its therapeutic potential.
Mechanism of Action
The mechanism of action of N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Key Observations :
Physical Properties :
Antimicrobial Activity
- Compound 5m (): Demonstrated moderate activity against Candida spp., likely due to the methoxyphenoxy group enhancing membrane penetration .
Anticancer Activity
- Compound 4y () : Exhibited potent cytotoxicity against MCF-7 (IC₅₀: 0.084 mmol/L) and A549 (IC₅₀: 0.034 mmol/L) cells, attributed to aromatase inhibition .
- Target Compound (Inferred): The thiazol-2-ylamino group may target kinase or protease enzymes, similar to CDK5/p25 inhibitors in .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability: Benzylthio or p-tolylamino groups (e.g., 5m, 4y) are prone to oxidative metabolism, whereas the thiazole ring in the target compound may resist degradation .
- Toxicity: Thiadiazole derivatives with bulky substituents (e.g., cyclohexylamino in ) show reduced cytotoxicity against noncancerous cells, suggesting structural optimization for selectivity .
Biological Activity
N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a novel compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its structural characteristics, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound exhibits several significant structural features:
- Thiadiazole and Thiazole Moieties : These heterocycles are essential for the pharmacological properties attributed to this compound.
- Thioether Linkage : The presence of a thioether group enhances the compound's interaction with biological targets.
The molecular formula is , with a molecular weight of 444.5 g/mol .
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown significant efficacy against various Gram-positive and Gram-negative bacteria. In a study evaluating the antimicrobial activity of related compounds, it was found that certain derivatives demonstrated higher potency than standard antibiotics like ampicillin .
| Compound | Activity | Reference |
|---|---|---|
| N-(5-benzoyl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1-cyanopyrrolidine-3-carboxamide | Anticancer | |
| N-(5-benzyl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1-cyanopyrrolidine-3-carboxamide | Antimicrobial | |
| (3S)-N-(5-pyridin-4-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | Antiviral |
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. The mechanism of action often involves the inhibition of DNA and RNA synthesis in cancer cells without affecting protein synthesis. For example, one study reported that a related thiadiazole compound exhibited IC50 values of 4.37 μM against HepG2 liver cancer cells and 8.03 μM against A549 lung cancer cells .
The following table summarizes some findings on anticancer activities:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 20b | HepG2 | 4.37 ± 0.7 | Inhibition of DNA/RNA synthesis |
| Compound 20b | A549 | 8.03 ± 0.5 | Inhibition of DNA/RNA synthesis |
Other Biological Activities
In addition to antimicrobial and anticancer properties, thiadiazole derivatives have shown potential in other therapeutic areas:
- Anti-inflammatory Effects : Some studies have indicated that these compounds can modulate inflammatory pathways effectively.
- Neuroprotective Properties : Thiadiazole derivatives have been investigated for their neuroprotective effects in models of epilepsy and neurodegenerative diseases .
Case Studies
A notable case study involved the evaluation of a series of thiadiazole derivatives for their antimicrobial activity against Helicobacter pylori. The study revealed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard treatments like itraconazole . This highlights the potential for developing new therapeutic agents from thiadiazole-based compounds.
Q & A
Basic: What are the optimal synthetic routes for N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide, and how are intermediates characterized?
Methodological Answer:
The synthesis involves cyclization and nucleophilic substitution reactions. For example, thiadiazole-thiazole hybrids are synthesized by reacting 2-amino-1,3,4-thiadiazole derivatives with chloroacetyl chloride in methanol under reflux, followed by cyclization with thiourea . Key intermediates are characterized via:
- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH bends at ~3300 cm⁻¹) .
- ¹H NMR to verify proton environments (e.g., δ = 7.20–10.68 ppm for NH and aromatic protons) .
- Mass spectrometry (e.g., FAB-MS for molecular ion peaks) .
- Elemental analysis to validate purity (e.g., C, H, N, S percentages within ±0.05% of theoretical values) .
Advanced: How can X-ray diffraction resolve ambiguities in the reaction mechanism of bicyclic thiadiazole-triazine derivatives?
Methodological Answer:
X-ray crystallography is critical for identifying intermediates and transition states. For example, co-crystals of N-substituted thioamides and acetamides (e.g., compound 4.1 ) were analyzed to confirm spatial arrangements during heterocyclization . Key steps include:
- Co-crystal extraction from reaction mixtures under controlled conditions (e.g., concentrated sulfuric acid at 293–298 K for 24 hours) .
- Bond-length analysis to distinguish between single/double bonds (e.g., C–S vs. C=S bonds in thioacetamide intermediates) .
- Torsion angle measurements to validate bicyclic conformations (e.g., dihedral angles <10° for planar triazine-thiadiazole systems) .
Basic: How should researchers address contradictory spectral data during compound validation?
Methodological Answer:
Contradictions in spectral data (e.g., unexpected IR peaks or NMR shifts) require cross-validation:
- TLC monitoring (Silufol UV-254 plates with chloroform:acetone 3:1) to track reaction progress and isolate pure phases .
- Multi-technique corroboration : Compare IR, NMR, and MS data to rule out impurities. For example, a misplaced NH peak in NMR may indicate residual solvent, resolved by repeated recrystallization .
- Elemental analysis as a final purity check .
Advanced: What computational strategies improve reaction design for thiadiazole-based heterocycles?
Methodological Answer:
Integrate quantum chemical calculations and experimental feedback:
- Reaction path searches using B3LYP/SDD methods to model transition states and energy barriers (e.g., for cyclization steps) .
- Parameter optimization : Adjust heating duration/reactant ratios based on computed activation energies .
- Experimental validation loop : Use computational predictions to narrow solvent choices (e.g., ethanol vs. methanol for cyclization) and reduce trial-and-error iterations .
Basic: How does the thiol group in 1,3,4-thiadiazole derivatives influence biological activity?
Methodological Answer:
The thiol (–SH) group enhances reactivity and binding:
- Antimicrobial assays : Test thiol-containing derivatives against Gram-positive/negative bacteria via MIC (minimum inhibitory concentration) protocols .
- Thiol-disulfide exchange : Monitor redox activity using Ellman’s reagent (DTNB) to quantify free –SH groups .
- Docking studies : Compare binding affinities of thiol vs. methylthio (–SCH₃) analogs to target enzymes (e.g., bacterial dihydrofolate reductase) .
Advanced: How do electronic effects in thiazole-thiadiazole hybrids impact coordination chemistry?
Methodological Answer:
The electron-withdrawing thiadiazole ring modulates metal-ligand interactions:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict coordination sites .
- Synthetic validation : React hybrids with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water mixtures; characterize complexes via UV-Vis (d-d transitions) and EPR spectroscopy .
- X-ray crystallography : Resolve metal-ligand bond lengths (e.g., Cu–N distances ~1.95–2.10 Å in square-planar complexes) .
Advanced: How can researchers analyze reaction pathways when intermediates are unstable?
Methodological Answer:
For transient intermediates (e.g., thiourea adducts):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
